(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride
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Overview
Description
“(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2287275-01-6 . It has a molecular weight of 163.65 . The IUPAC name for this compound is (1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride” is 1S/C7H13NO.ClH/c1-6-2-7(3-6,4-8)5-9-6;/h2-5,8H2,1H3;1H
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride” is a powder that is stored at room temperature . The compound has a molecular weight of 163.65 .
Scientific Research Applications
Neuroinflammation and Ischemic Stroke Treatment
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride: has been investigated as an IRAK4 inhibitor for the treatment of neuroinflammation, particularly in the context of ischemic stroke. Interleukin receptor-associated kinase 4 (IRAK4) plays a crucial role in innate immune signaling, regulating the production of inflammatory cytokines and chemokines. After tissue damage (such as stroke or traumatic brain injury), the presence of damage-associated molecular patterns (DAMPs) activates the IRAK4 pathway, leading to an inflammatory loop that can hinder patient recoveryBIO-7488 , a highly selective and potent IRAK4 inhibitor derived from this compound, shows promise as a CNS-penetrant therapeutic agent for ischemic stroke .
Bioisosteres in Drug Design
The unique bicyclic structure of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride makes it an interesting candidate for bioisosteric replacement. Bioisosteres are compounds with similar physicochemical properties that can substitute for specific functional groups in drug molecules. Researchers have explored incorporating this compound into the structure of existing drugs and agrochemicals, potentially enhancing their properties or modifying their biological activity .
Synthetic Chemistry and Abiotic Pathways
Understanding the reactivity and behavior of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride in synthetic chemistry is essential. Studies on its interactions with minerals or its role in abiotic synthesis pathways could provide valuable insights. For instance, investigating its potential as a precursor or intermediate in chemical reactions may lead to novel synthetic routes or applications.
Structural Modifications and Derivatives
Researchers may explore structural modifications of this compound to improve its selectivity, potency, or solubility. By synthesizing derivatives and evaluating their biological activity, scientists can uncover new applications or identify lead compounds for drug development.
Safety and Hazards
properties
IUPAC Name |
(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-2-7(3-6,4-8)5-9-6;/h2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVVGVOQMJQIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride | |
CAS RN |
2287275-01-6 |
Source
|
Record name | {1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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